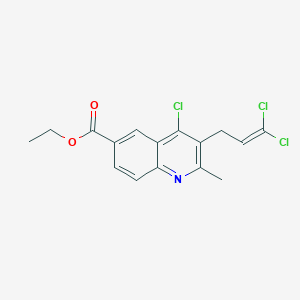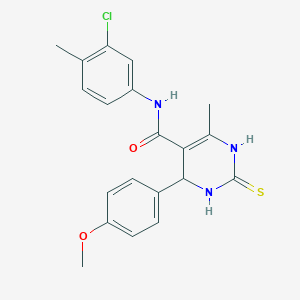![molecular formula C16H18N6 B5143131 5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5143131.png)
5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine, also known as MPTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MPTA belongs to the class of triazine derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins. 5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine has been shown to have antifungal activity against various fungal strains.
Advantages and Limitations for Lab Experiments
5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. However, 5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine. One area of interest is the development of 5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine-based compounds with improved solubility and bioavailability. Another area of interest is the exploration of 5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine's potential as a ligand in coordination chemistry. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine and its potential applications in the treatment of various diseases.
Synthesis Methods
5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine can be synthesized through various methods, including the reaction of 2-methylbenzonitrile with 3-(1H-pyrazol-1-yl)propylamine in the presence of a catalyst. Another method involves the reaction of 2-methylbenzoyl chloride with 3-(1H-pyrazol-1-yl)propylamine in the presence of a base. The synthesis of 5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine has been optimized and improved through various modifications to these methods.
Scientific Research Applications
5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine has been the subject of scientific research due to its potential applications in various fields. It has been studied for its antitumor, anti-inflammatory, and antifungal activities. 5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine has also been studied for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.
properties
IUPAC Name |
5-(2-methylphenyl)-N-(3-pyrazol-1-ylpropyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-13-6-2-3-7-14(13)15-12-18-21-16(20-15)17-8-4-10-22-11-5-9-19-22/h2-3,5-7,9,11-12H,4,8,10H2,1H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKSQPNGBKGNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)NCCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-iodophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5143054.png)
![4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5143060.png)
![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)



![4-chloro-N-{2-[4-(2-{[(4-chlorophenyl)sulfonyl]amino}-2-methylpropyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5143119.png)
![4-butoxy-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5143123.png)
![4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5143136.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-phenylbutanamide](/img/structure/B5143146.png)
![ethyl (4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5143151.png)
![1-(4-fluorophenyl)-2-[2-imino-5-(1-naphthylmethyl)-1,3-thiazol-3(2H)-yl]ethanone hydrobromide](/img/structure/B5143159.png)

